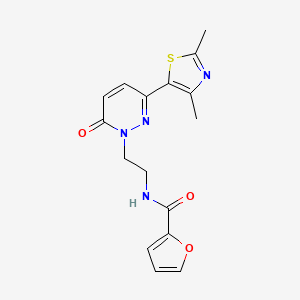
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a complex organic compound that exhibits significant biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a combination of thiazole and pyridazine rings, which are known for their diverse biological activities. The molecular formula is C21H18N4O4S with a molecular weight of approximately 422.46 g/mol.
Key Structural Features:
- Thiazole Ring: Contributes to the compound's antimicrobial and anticancer properties.
- Pyridazine Moiety: Enhances interaction with biological targets, potentially modulating enzyme activity.
- Furan Group: Known for antioxidant properties and may influence the compound's solubility and bioavailability.
The biological activity of this compound is mediated through its interaction with various molecular targets within biological systems. These include:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to inflammation and cell proliferation.
- Receptors: It can modulate receptor signaling pathways, influencing physiological responses such as pain and inflammation.
- Nucleic Acids: Potential interference with DNA replication processes has been suggested, indicating possible applications in cancer therapy .
Biological Activities
Research indicates that this compound exhibits various pharmacological activities:
-
Antimicrobial Activity:
- Preliminary studies show effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.
- Anticancer Properties:
-
Anti-inflammatory Effects:
- The compound has been shown to reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Showed inhibition of cancer cell lines with IC50 values indicating potent anticancer effects. |
| Study 3 | Reported anti-inflammatory effects in animal models, reducing edema and inflammatory cytokines. |
Synthesis and Purification
The synthesis of this compound typically involves multi-step reactions that require careful control over reaction conditions. Common methods include:
- Reagents Used: Various catalysts and solvents are employed to facilitate the formation of the desired amide bond.
- Purification Techniques: Column chromatography and spectroscopic methods (NMR, Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compound.
Propiedades
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-15(24-11(2)18-10)12-5-6-14(21)20(19-12)8-7-17-16(22)13-4-3-9-23-13/h3-6,9H,7-8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWQWDPSUMWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














